molecular formula C9H10N2O2S B8040696 2-Methyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine

2-Methyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine

Cat. No.: B8040696
M. Wt: 210.26 g/mol
InChI Key: IRNFWVVQNLUOLF-UHFFFAOYSA-N
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Description

Chemical Taxonomy and Nomenclature

2-Methyl-7-nitro-3,4-dihydro-2H-benzo[b]thiazine is a nitrogen- and sulfur-containing heterocyclic compound belonging to the benzothiazine family. Its systematic IUPAC name reflects its structural features: a benzothiazine core (a bicyclic system combining a benzene ring fused to a 1,4-thiazine ring), a methyl group at position 2, and a nitro group at position 7. The molecular formula, $$ \text{C}9\text{H}{10}\text{N}2\text{O}2\text{S} $$, corresponds to a molecular weight of 210.25 g/mol.

The compound’s structure can be parsed as follows:

  • Benzo[b]thiazine : A fused bicyclic system where the benzene ring (benzo) is connected to a six-membered 1,4-thiazine ring containing sulfur at position 1 and nitrogen at position 4.
  • Dihydro designation : The "3,4-dihydro-2H" prefix indicates partial saturation at positions 3 and 4 of the thiazine ring, reducing it from a fully unsaturated six-membered ring to a partially saturated one.
  • Substituents : A methyl group (-CH$$3$$) at position 2 and a nitro group (-NO$$2$$) at position 7 of the benzothiazine scaffold.

The SMILES notation, O=[N+](C1=CC=C2C(SC(C)CN2)=C1)[O-], provides a linear representation of the structure, emphasizing the nitro group’s placement on the aromatic ring and the methyl-substituted thiazine moiety. Table 1 summarizes key identifiers and properties.

Table 1: Key Identifiers and Properties of 2-Methyl-7-nitro-3,4-dihydro-2H-benzo[b]thiazine

Property Value
CAS Registry Number 1822666-68-1
Molecular Formula $$ \text{C}9\text{H}{10}\text{N}2\text{O}2\text{S} $$
Molecular Weight 210.25 g/mol
IUPAC Name 2-Methyl-7-nitro-3,4-dihydro-2H-benzo[b]thiazine
SMILES O=[N+](C1=CC=C2C(SC(C)CN2)=C1)[O-]

Historical Development in Heterocyclic Chemistry

Benzothiazines emerged as a significant class of heterocycles in the mid-20th century, with research intensifying due to their pharmacological potential. The introduction of nitro and alkyl substituents, such as in 2-methyl-7-nitro-3,4-dihydro-2H-benzo[b]thiazine, represents a strategic modification to tune electronic and steric properties for specific applications.

Early synthetic efforts focused on unsubstituted benzothiazines, but the discovery that electron-withdrawing groups (e.g., nitro) enhance electrophilic reactivity spurred interest in substituted derivatives. The methyl group at position 2, in particular, was introduced to study steric effects on ring conformation and intermolecular interactions. Advances in catalytic methods and green chemistry techniques later enabled efficient large-scale production of such compounds.

Position Within Benzothiazine Derivative Classifications

Benzothiazine derivatives are classified based on ring saturation and substituent patterns. 2-Methyl-7-nitro-3,4-dihydro-2H-benzo[b]thiazine falls into the dihydrobenzothiazine subclass, characterized by partial saturation of the thiazine ring. Its structural features place it in two additional categories:

  • Nitro-substituted benzothiazines : The nitro group at position 7 distinguishes it from analogs with halogen or alkyl substituents. This group strongly influences electronic properties, increasing polarity and enabling participation in redox reactions.
  • Alkyl-substituted benzothiazines : The methyl group at position 2 introduces steric hindrance, potentially affecting molecular packing and reactivity.

Table 2 compares this compound to related benzothiazine derivatives, highlighting structural and functional differences.

Table 2: Structural Comparison of Select Benzothiazine Derivatives

Compound Substituents Saturation Molecular Formula
2-Methyl-7-nitro-3,4-dihydro-2H-benzo[b]thiazine 2-CH$$3$$, 7-NO$$2$$ 3,4-Dihydro $$ \text{C}9\text{H}{10}\text{N}2\text{O}2\text{S} $$
7-Nitro-2H-1,4-benzothiazin-3(4H)-one 7-NO$$_2$$, 3-ketone 3,4-Dihydro $$ \text{C}8\text{H}6\text{N}2\text{O}3\text{S} $$
Unsubstituted 1,4-benzothiazine None Fully unsaturated $$ \text{C}7\text{H}5\text{NS} $$

Properties

IUPAC Name

2-methyl-7-nitro-3,4-dihydro-2H-1,4-benzothiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-6-5-10-8-3-2-7(11(12)13)4-9(8)14-6/h2-4,6,10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNFWVVQNLUOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(S1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthetic routes and reaction conditions for 2-Methyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine are not extensively documented in the available literature. it is typically synthesized through a series of organic reactions involving the formation of the thiazine ring and subsequent nitration and methylation steps .

Chemical Reactions Analysis

2-Methyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound has been studied for its potential pharmacological applications. Its structural characteristics suggest that it may exhibit biological activities such as:

  • Antimicrobial Activity : Research indicates that compounds with similar structures can possess antibacterial and antifungal properties. The nitro group in the compound is often associated with enhanced antimicrobial activity due to its ability to disrupt microbial DNA synthesis .
  • Anticancer Properties : Preliminary studies have suggested that derivatives of benzo[b][1,4]thiazines can inhibit cancer cell proliferation. The mechanism may involve the induction of apoptosis in cancer cells, making it a candidate for further investigation in oncology .

Case Study: Anticancer Activity
A study conducted on similar thiazine derivatives revealed that they exhibited significant cytotoxic effects against various cancer cell lines, suggesting a promising avenue for drug development .

Materials Science

Polymeric Applications
The compound has potential applications in the synthesis of novel polymers. Its ability to act as a cross-linking agent or as a building block for polymeric materials can lead to the development of materials with enhanced mechanical and thermal properties.

  • Conductive Polymers : Research indicates that incorporating thiazine derivatives into polymer matrices can improve electrical conductivity, making them suitable for applications in electronic devices .

Agricultural Applications

Pesticidal Properties
There is growing interest in the use of this compound as a potential pesticide. The compound's structure suggests that it may interact effectively with biological targets in pests.

  • Insecticidal Activity : Initial studies have shown that similar compounds can disrupt the nervous systems of insects, leading to their potential use as insecticides. Further research is needed to evaluate efficacy and safety in agricultural settings .

Data Table: Summary of Applications

Application AreaPotential UsesNotable Findings
Medicinal ChemistryAntimicrobial, AnticancerSignificant cytotoxic effects observed in studies
Materials ScienceConductive polymersEnhanced electrical conductivity reported
Agricultural SciencePesticide developmentPotential insecticidal properties noted

Mechanism of Action

The mechanism of action of 2-Methyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors involved in inflammation and microbial activity .

Comparison with Similar Compounds

Key Observations :

  • Nitro Position : The 7-nitro substituent in the target compound contrasts with the 6-nitro analog in , which shows potent antimicrobial activity. Positional differences may alter electronic delocalization and biological interactions .
  • Heteroatom Variations : Replacing sulfur with oxygen (e.g., in benzoxazines) reduces ring electron density, affecting reactivity in cycloaddition reactions .
  • Sulfone vs. Thiazine: Benzodithiazines with sulfone groups (e.g., 1,1-dioxo derivatives) exhibit higher polarity and stability compared to non-oxidized thiazines .

Antimicrobial Activity

  • 2-Methyl-7-nitro analog : Predicted activity based on structural similarity to 6-nitro derivatives (e.g., compound 5f in ), which showed MIC values of 2–8 µg/mL against S. aureus and E. coli .
  • 6-Chloro-7-methyl benzodithiazine : Exhibited moderate activity (MIC: 16–32 µg/mL), suggesting nitro groups enhance potency compared to chloro substituents .

Anti-inflammatory and Enzyme Inhibition

  • N-(substituted-phenyl) benzothiazines : Demonstrated COX-2 inhibition (IC₅₀: 0.8–3.2 µM) .
  • Pyrimido-benzothiazines : 15-lipoxygenase inhibition (IC₅₀: 1.5 µM), highlighting the role of fused ring systems .

Biological Activity

2-Methyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₉H₈N₂O₃S
  • Molecular Weight : 194.19 g/mol
  • CAS Number : 941291-25-4

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. It has demonstrated significant inhibitory effects against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Bacillus subtilis8 µg/mL

These results indicate that the compound exhibits varying degrees of activity against Gram-positive and Gram-negative bacteria, with notable effectiveness against Gram-positive strains.

Antiparasitic Activity

The compound has also shown potential in antiparasitic applications. In vitro assays against Trypanosoma brucei and Leishmania species demonstrated:

  • Trypanocidal Activity : LD₅₀ values were recorded at approximately 43.8 ± 2 μM for T. brucei, indicating a promising therapeutic index.
  • Leishmanicidal Activity : The compound exhibited moderate activity against Leishmania mexicana, though further optimization may be required for enhanced efficacy.

The mechanisms through which this compound exerts its biological effects involve several pathways:

  • Inhibition of Enzymatic Activity : The presence of a nitro group in the structure enhances the compound's ability to act as an enzyme inhibitor, particularly against microbial enzymes essential for survival.
  • Disruption of Cellular Processes : The compound interferes with cellular processes in pathogens, leading to cell death or stasis.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazine derivatives, including this compound. The findings showed that modifications in substituents significantly influenced the biological activity:

  • Compounds with electron-withdrawing groups exhibited enhanced antimicrobial properties compared to those with electron-donating groups.

Study on Trypanocidal Activity

In another investigation focusing on trypanocidal activity, researchers found that the compound displayed a higher affinity for the parasitic glucose-6-phosphate dehydrogenase (G6PD) compared to human G6PD. This selectivity suggests a mechanism that could minimize toxicity to human cells while effectively targeting the parasite.

Q & A

Advanced Research Question

  • Microsomal Stability Assay : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC/MS.
  • CYP450 Inhibition Screening : Use fluorogenic substrates to identify interactions with cytochrome P450 isoforms .

How should safety protocols be designed for handling nitro-substituted benzothiazines?

Basic Research Question

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • Waste Disposal : Segregate nitro-containing waste and neutralize with reducing agents (e.g., Fe/NH₄Cl) before disposal .

What analytical techniques detect impurities in synthesized batches?

Basic Research Question

  • HPLC-PDA : Quantifies nitro-degradation products (e.g., aminobenzothiazines) with UV detection at 254 nm.
  • TLC : Use silica gel plates with ethyl acetate/hexane (3:7) to monitor reaction progress .

How can researchers address low solubility in pharmacological assays?

Advanced Research Question

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (<5% DMSO to avoid cytotoxicity).
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to enhance aqueous dispersion .

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